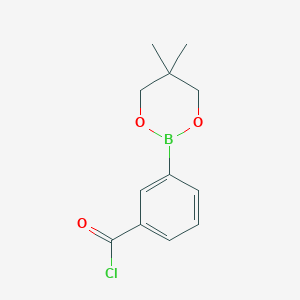![molecular formula C16H12ClN5O3 B12497264 N-(4-chlorophenyl)-5-[(E)-(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-4-carboxamide](/img/structure/B12497264.png)
N-(4-chlorophenyl)-5-[(E)-(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an imidazole ring, and a hydrazone moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with an amine derivative.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the imidazole ring.
Formation of the Hydrazone Moiety: This involves the reaction of the imidazole derivative with a hydrazine compound under controlled conditions to form the hydrazone linkage.
Final Assembly: The final step involves the coupling of the hydrazone-imidazole intermediate with a suitable carboxamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
科学研究应用
N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazone moiety is particularly important for its binding affinity, while the imidazole ring can participate in hydrogen bonding and π-π interactions.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide
- 2-(4-chlorophenoxy)-N’-isopropylacetohydrazide
Uniqueness
N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide is unique due to its combination of a chlorophenyl group, an imidazole ring, and a hydrazone moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
属性
分子式 |
C16H12ClN5O3 |
|---|---|
分子量 |
357.75 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-4-[(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C16H12ClN5O3/c17-9-1-3-10(4-2-9)20-16(25)14-15(19-8-18-14)22-21-12-6-5-11(23)7-13(12)24/h1-8,23-24H,(H,18,19)(H,20,25) |
InChI 键 |
WBGACQFZSKXYFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C2=C(N=CN2)N=NC3=C(C=C(C=C3)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B12497188.png)


![5-[[2-[(2-Chlorophenyl)methoxy]-1-naphthalenyl]methylene]-2,4-imidazolidinedione](/img/structure/B12497208.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12497209.png)
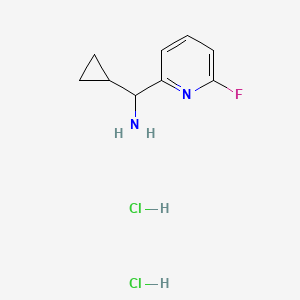
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12497229.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12497230.png)
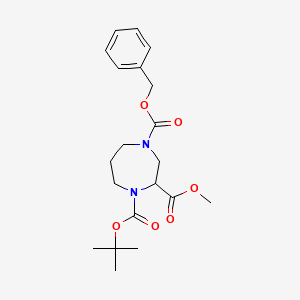
![3-methyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12497249.png)
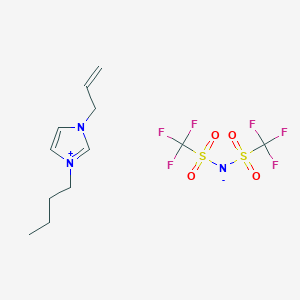
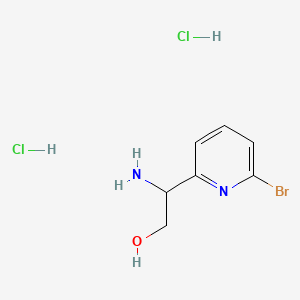
![5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt](/img/structure/B12497266.png)
